Tetradeca-2,4,6,8,10,12-hexaenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradeca-2,4,6,8,10,12-hexaenal is a polyunsaturated fatty aldehyde It is characterized by its long carbon chain with alternating double bonds and an aldehyde group at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-2,4,6,8,10,12-hexaenal typically involves the use of polyunsaturated fatty acids as starting materials. One common method is the oxidative cleavage of polyunsaturated fatty acids, which can be achieved using reagents such as ozone or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative cleavage processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Tetradeca-2,4,6,8,10,12-hexaenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The double bonds in the carbon chain can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.
Major Products
Oxidation: Tetradecanoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Halogenated tetradecanes or hydrogenated tetradecanes.
Scientific Research Applications
Tetradeca-2,4,6,8,10,12-hexaenal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential biomarker for certain diseases.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mechanism of Action
The mechanism of action of Tetradeca-2,4,6,8,10,12-hexaenal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to changes in cellular function. The compound’s polyunsaturated structure allows it to participate in lipid peroxidation, generating reactive oxygen species that can induce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Tetradeca-2,4,6,8,10,12-hexaenedial: A similar polyunsaturated fatty aldehyde with two aldehyde groups.
Tetradeca-2,4,6,8,10,12-hexaenoic acid: A polyunsaturated fatty acid with a carboxylic acid group instead of an aldehyde.
Uniqueness
Tetradeca-2,4,6,8,10,12-hexaenal is unique due to its specific arrangement of double bonds and the presence of a single aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
CAS No. |
64512-28-3 |
---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
tetradeca-2,4,6,8,10,12-hexaenal |
InChI |
InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H,1H3 |
InChI Key |
NIWUTVYPWAQOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CC=CC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.